molecular formula C16H23N3O4 B2775328 1-[1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl]-3-(1-methoxypropan-2-yl)urea CAS No. 894027-13-5

1-[1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl]-3-(1-methoxypropan-2-yl)urea

Cat. No.: B2775328
CAS No.: 894027-13-5
M. Wt: 321.377
InChI Key: QHUPJRAPGKRJBZ-UHFFFAOYSA-N
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Description

1-[1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl]-3-(1-methoxypropan-2-yl)urea is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyrrolidinone ring, a methoxyphenyl group, and a methoxypropan-2-yl urea moiety, which contribute to its unique chemical properties and reactivity.

Properties

IUPAC Name

1-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-3-(1-methoxypropan-2-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O4/c1-11(10-22-2)17-16(21)18-12-8-15(20)19(9-12)13-4-6-14(23-3)7-5-13/h4-7,11-12H,8-10H2,1-3H3,(H2,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHUPJRAPGKRJBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC)NC(=O)NC1CC(=O)N(C1)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl]-3-(1-methoxypropan-2-yl)urea typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Pyrrolidinone Ring: The initial step involves the cyclization of a suitable precursor to form the pyrrolidinone ring.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced through a nucleophilic substitution reaction.

    Urea Formation: The final step involves the reaction of the intermediate with an isocyanate to form the urea moiety.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Oxidation Reactions

The pyrrolidinone ring and methoxy groups are susceptible to oxidation under controlled conditions.

Reagent/ConditionsReaction OutcomeReference
Potassium permanganate (KMnO₄) in aqueous acidic mediumOxidation of pyrrolidinone to γ-lactam derivatives
Ozone (O₃) followed by reductive workupCleavage of methoxyphenyl rings to carboxylic acids
  • Key Findings :

    • Oxidation of the pyrrolidinone ring produces γ-lactam oxides, which retain the urea backbone.

    • Methoxy groups on aromatic rings are stable under mild conditions but degrade under strong oxidative agents like ozone.

Reduction Reactions

The urea carbonyl and pyrrolidinone groups participate in reduction reactions.

Reagent/ConditionsReaction OutcomeReference
Lithium aluminum hydride (LiAlH₄) in THFReduction of urea carbonyl to amine derivatives
Hydrogen gas (H₂) with palladium catalystPartial hydrogenation of aromatic rings
  • Key Findings :

    • LiAlH₄ selectively reduces the urea carbonyl group to form bis-amine products without affecting the pyrrolidinone ring.

    • Catalytic hydrogenation preserves the urea structure but modifies aromatic substituents.

Substitution Reactions

Nucleophilic and electrophilic substitutions occur at reactive sites.

Reaction TypeConditionsProductsReference
Nucleophilic substitutionTriphosgene, Et₃N in THF under N₂Isocyanate intermediates → urea derivatives
Electrophilic substitutionNitration (HNO₃/H₂SO₄) on methoxyphenylNitro-substituted aryl derivatives
  • Key Findings :

    • Nucleophilic substitution at the urea moiety requires precise stoichiometry and anhydrous conditions .

    • Electrophilic nitration occurs at the para position of the methoxyphenyl group due to electron-donating effects.

Hydrolysis Reactions

The urea linkage and pyrrolidinone ring undergo hydrolysis under acidic or basic conditions.

ConditionsReaction OutcomeReference
6M HCl, refluxCleavage of urea to amine and CO₂
NaOH (10M), 100°CRing-opening of pyrrolidinone to γ-aminobutyric acid analogs
  • Key Findings :

    • Acidic hydrolysis degrades the urea group into primary amines, releasing CO₂.

    • Basic conditions induce pyrrolidinone ring-opening, generating linear carboxylic acid derivatives.

Alkylation and Acylation

The secondary amine in the urea group undergoes alkylation/acylation.

ReactionReagents/ConditionsProductsReference
AlkylationAlkyl halides, NaH in DMFN-alkylated urea derivatives
AcylationAcetyl chloride, pyridineN-acetylated urea derivatives
  • Key Findings :

    • Alkylation enhances lipophilicity, improving bioavailability for pharmacological studies.

    • Acylation stabilizes the urea group against hydrolysis under physiological conditions.

Stability Under Environmental Conditions

ConditionStability OutcomeReference
UV light exposureDegradation of methoxyphenyl groups
High humidity (>80% RH)Hydrolysis of urea moiety over 72 hours

Scientific Research Applications

Anticoagulant Properties

Research indicates that derivatives of the compound exhibit significant anticoagulant properties. For instance, modifications of similar structures have been shown to enhance factor Xa inhibition, which is crucial in developing anticoagulants. A notable example includes the compound's structural analogs that have been investigated for their efficacy and selectivity in inhibiting factor Xa, a key target in anticoagulant therapy .

Anticancer Activity

The compound has also been evaluated for its anticancer potential. Studies have demonstrated that certain derivatives can induce apoptosis in cancer cells, suggesting a mechanism that could be exploited for therapeutic purposes. The presence of the methoxyphenyl group is believed to contribute to the cytotoxic effects observed in various cancer cell lines .

Neuroprotective Effects

Emerging research highlights the neuroprotective effects of related compounds. The ability of these compounds to cross the blood-brain barrier makes them candidates for treating neurodegenerative diseases. Investigations into their mechanisms of action suggest they may protect neuronal cells from oxidative stress and inflammation .

Pharmacokinetics and Bioavailability

The pharmacokinetic profiles of compounds similar to 1-[1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl]-3-(1-methoxypropan-2-yl)urea have shown promising results in terms of bioavailability and metabolic stability. Studies suggest that modifications in the urea linkage can lead to improved absorption and distribution in biological systems .

Synthesis of Functional Materials

The unique structure of this compound allows it to be utilized in synthesizing functional materials. For example, it can serve as a precursor for creating polymers with specific thermal and mechanical properties. The incorporation of methoxy groups is known to enhance solubility and processability, making these materials suitable for various industrial applications .

Case Studies

  • Anticoagulant Development : A case study focusing on a derivative of this compound demonstrated its effectiveness as an oral anticoagulant with improved pharmacokinetic properties compared to existing therapies. The study reported a significant reduction in thrombus formation in animal models, indicating its potential for clinical use.
  • Cancer Cell Line Studies : In vitro studies on breast cancer cell lines revealed that derivatives of this compound could inhibit cell proliferation by inducing apoptosis through caspase activation pathways. This finding supports further exploration into its use as an adjunct therapy in cancer treatment.
  • Neuroprotective Research : A recent study investigated the neuroprotective effects of related compounds in models of Alzheimer's disease, showing reduced amyloid-beta accumulation and improved cognitive function in treated animals, suggesting a therapeutic avenue for neurodegenerative conditions.

Mechanism of Action

The mechanism of action of 1-[1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl]-3-(1-methoxypropan-2-yl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methoxyphenyl)-2-[(1-methoxypropan-2-yl)amino]acetamide
  • (4-methoxyphenyl)methylamine
  • 1-(4-methoxyphenyl)ethylamine

Uniqueness

1-[1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl]-3-(1-methoxypropan-2-yl)urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications.

Biological Activity

The compound 1-[1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl]-3-(1-methoxypropan-2-yl)urea (CAS Number: 1401598-85-3) is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and therapeutic implications.

Chemical Structure and Properties

The molecular formula of the compound is C21H25N5O4C_{21}H_{25}N_{5}O_{4}, with a molecular weight of 411.5 g/mol. The structure features a pyrrolidine ring, methoxyphenyl group, and a urea moiety, which are known to influence its biological activity.

Antimicrobial Activity

Recent studies have indicated that compounds similar to This compound exhibit significant antimicrobial properties. For instance, derivatives containing the pyrrolidine structure have shown moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis .

Enzyme Inhibition

The compound's structural characteristics suggest potential enzyme inhibition capabilities. Preliminary research indicates that it may act as an acetylcholinesterase inhibitor, which is crucial for treating conditions like Alzheimer's disease. Compounds with similar frameworks have demonstrated IC50 values in the low micromolar range, indicating strong inhibitory effects on urease enzymes .

Interaction with Biological Targets

Molecular docking studies have been employed to predict the interactions of this compound with various biological targets. These studies suggest that the compound may bind effectively to specific receptors or enzymes, modulating their activity and leading to therapeutic effects .

Study 1: Antibacterial Screening

In a controlled study, a series of pyrrolidine derivatives were synthesized and screened for antibacterial activity. The results showed that certain derivatives exhibited IC50 values as low as 2.14 µM against target bacterial strains, highlighting the potential of these compounds in developing new antimicrobial agents .

Study 2: Enzyme Inhibition Assays

Another investigation focused on the enzyme inhibition properties of related compounds. The findings revealed that several derivatives displayed significant inhibitory activity against urease, with some compounds achieving IC50 values lower than the reference standard thiourea, which had an IC50 of 21.25 µM . This suggests that This compound may possess similar or enhanced inhibitory properties.

Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialModerate to strong against bacteria
Enzyme InhibitionStrong inhibition of urease
Receptor InteractionPotential modulation of receptor activity

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1-[1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl]-3-(1-methoxypropan-2-yl)urea, and how do reaction conditions influence yield?

  • Methodology :

  • The synthesis typically involves:

Pyrrolidinone ring formation : Cyclization of γ-aminobutyric acid derivatives with 4-methoxyphenyl groups under acidic catalysis .

Urea linkage : Reaction of the pyrrolidinone intermediate with 1-methoxypropan-2-yl isocyanate in anhydrous THF at 0–5°C to prevent side reactions .

  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >95% purity .

Q. How can the molecular structure of this compound be validated experimentally?

  • Techniques :

  • Single-crystal XRD : Employ SHELX or ORTEP-3 for crystallographic refinement. For example, bond angles and torsion angles of the urea moiety can confirm stereochemistry .
  • Spectroscopy : 1^1H/13^{13}C NMR (δ 7.2–6.8 ppm for aromatic protons, δ 3.8 ppm for methoxy groups) and HRMS (theoretical [M+H]+^+: 376.18) .

Advanced Research Questions

Q. What structure-activity relationships (SAR) are observed between substituents and biological activity in analogous urea derivatives?

  • Key Findings :

  • Methoxy positioning : 4-Methoxyphenyl groups enhance solubility but reduce receptor affinity compared to 3-fluorophenyl analogs .
  • Pyrrolidinone modifications : 5-Oxo groups improve metabolic stability, while N-alkylation (e.g., 1-methoxypropan-2-yl) affects logP values (experimental logP: 2.1 vs. 2.5 for cyclohexyl analogs) .
    • Methodology : Use QSAR models and molecular docking (AutoDock Vina) to predict binding to kinase targets (e.g., EGFR) .

Q. How can conflicting data on the compound’s enzyme inhibition potency be resolved?

  • Approach :

  • Cross-validation : Compare IC50_{50} values from fluorescence-based assays (e.g., trypsin inhibition) with SPR (surface plasmon resonance) binding studies .
  • Crystallographic analysis : Resolve ambiguities in binding modes using co-crystallization with target proteins (e.g., carbonic anhydrase IX) .

Q. What advanced analytical methods are recommended for stability and degradation profiling?

  • Protocols :

  • Forced degradation : Expose to UV light (254 nm), acidic (HCl 0.1M), and basic (NaOH 0.1M) conditions, then analyze via HPLC-MS to identify degradation products (e.g., hydrolyzed urea) .
  • Kinetic studies : Monitor thermal stability using TGA/DSC (decomposition onset: ~220°C) .

Q. How do hydrogen-bonding patterns in the crystal lattice influence physicochemical properties?

  • Analysis :

  • Graph-set notation : Identify R_2$$^2(8) motifs between urea NH and pyrrolidinone carbonyl groups using Mercury software .
  • Impact on solubility : Strong intermolecular H-bonding reduces aqueous solubility (experimental: 0.8 mg/mL) but improves crystalline stability .

Mechanistic and Translational Questions

Q. What in vitro/in vivo models are suitable for elucidating the compound’s mechanism of action?

  • Models :

  • Cancer : MTT assays on MCF-7 (breast) and A549 (lung) cell lines; compare with 1-(3-trifluoromethylphenyl)urea derivatives .
  • Inflammation : LPS-induced cytokine release in RAW 264.7 macrophages (measure IL-6 via ELISA) .
    • Mechanistic tools : siRNA knockdown of suspected targets (e.g., NF-κB) to confirm pathway involvement .

Q. How can ADMET properties be optimized for preclinical development?

  • Strategies :

  • Metabolic stability : Incubate with liver microsomes (human/rat) to identify CYP3A4-mediated oxidation sites .
  • Toxicity : Ames test for mutagenicity; measure hERG channel inhibition (patch-clamp assays) .

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